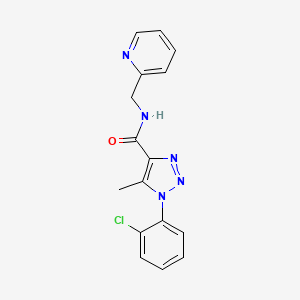

![molecular formula C25H19BrN2O2 B5188767 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)

4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile, also known as BODIPY-Br, is a fluorescent dye that is widely used in scientific research. It is a member of the BODIPY (boron-dipyrromethene) family, which is known for its high fluorescence quantum yield, photostability, and tunable absorption and emission spectra. BODIPY-Br is particularly useful in biological studies due to its ability to selectively label proteins and other biomolecules.

Mécanisme D'action

The mechanism of action of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is based on its ability to selectively label biomolecules. This compound contains a cyanovinyl group that reacts with thiol groups in proteins to form a covalent bond. This reaction is specific to cysteine residues in proteins, which makes this compound a useful tool for studying protein structure and function.

Biochemical and Physiological Effects:

This compound is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the concentration of this compound used in experiments can affect the results. High concentrations of this compound can interfere with protein function and alter cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is its ability to selectively label proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, this compound is highly fluorescent, which makes it easy to detect and quantify in cells and tissues.

However, there are some limitations to using this compound in lab experiments. One limitation is that the labeling reaction requires the presence of cysteine residues in proteins, which limits its applicability to certain proteins. In addition, the labeling reaction is irreversible, which means that the labeled protein cannot be used for subsequent experiments.

Orientations Futures

There are many potential future directions for the use of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile in scientific research. One area of research is the development of new BODIPY derivatives that can selectively label other types of biomolecules, such as lipids and carbohydrates. Another area of research is the development of new imaging techniques that can be used to visualize BODIPY-labeled biomolecules in living cells and tissues. Finally, this compound could be used in drug discovery and development to identify compounds that interact with specific proteins or other biomolecules.

Méthodes De Synthèse

The synthesis of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile involves a series of chemical reactions that start with the condensation of 3-bromo-4-hydroxybenzaldehyde and 4-ethoxyphenol to form 4-(4-ethoxy-3-hydroxyphenyl)-3-bromo-1,2-dihydroxybenzene. This intermediate is then converted to 4-(4-ethoxy-3-bromo-5-hydroxyphenyl)-1,2-dihydroxybenzene through a bromination reaction. The final step involves the reaction of 4-(4-ethoxy-3-bromo-5-hydroxyphenyl)-1,2-dihydroxybenzene with 2-cyano-3-(4-(phenylethynyl)phenyl)acrylic acid to yield this compound.

Applications De Recherche Scientifique

4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is widely used in scientific research, particularly in the fields of biochemistry, cell biology, and biophysics. It is used as a fluorescent probe to label proteins, lipids, and other biomolecules in cells and tissues. This compound is also used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. In addition, this compound is used in fluorescence resonance energy transfer (FRET) experiments to study the conformational changes of proteins and other biomolecules.

Propriétés

IUPAC Name |

4-[(E)-2-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-1-cyanoethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN2O2/c1-2-29-24-14-20(12-22(16-28)21-10-8-18(15-27)9-11-21)13-23(26)25(24)30-17-19-6-4-3-5-7-19/h3-14H,2,17H2,1H3/b22-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIDEHMHOKWXKI-UUYOSTAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Br)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

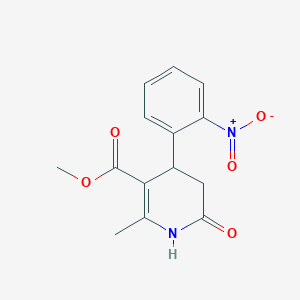

![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)

![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)

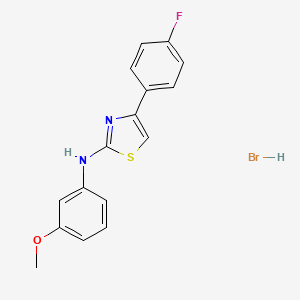

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)

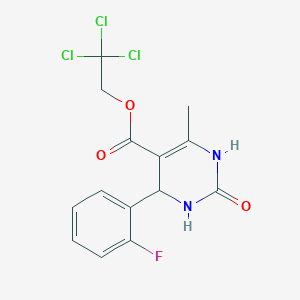

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)

![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)

![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)

![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)

![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)